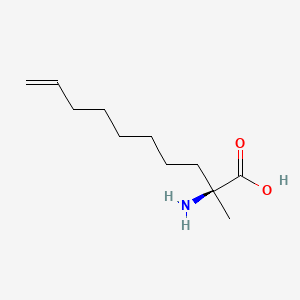

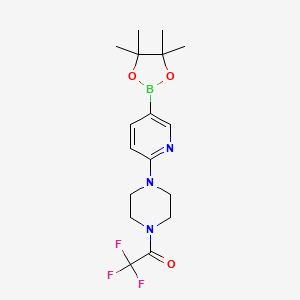

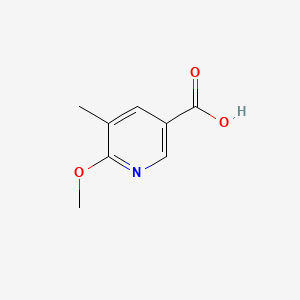

![molecular formula C7H7N3 B567624 1h-Pyrrolo[3,2-c]pyridin-7-amine CAS No. 1352398-37-8](/img/structure/B567624.png)

1h-Pyrrolo[3,2-c]pyridin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1h-Pyrrolo[3,2-c]pyridin-7-amine is a derivative of Pyrrolo[3,2-c]pyridine, which can be used as an indole bioisostere for designing azaindole-based drugs .

Synthesis Analysis

The synthesis of this compound derivatives has been reported in several studies. The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolopyridine core. The InChI code for this compound is 1S/C7H7N3/c8-7-6-5(1-3-9-6)2-4-10-7/h1-4,9H,(H2,8,10) .Scientific Research Applications

Potassium-Competitive Acid Blockers (P-CABs) : Arikawa et al. (2014) designed and synthesized 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potent P-CABs with excellent inhibitory activity both in vitro and in vivo, indicating their promise as lead compounds for P-CABs (Arikawa et al., 2014).

Synthesis of 5‐Azaindoles : Girgis et al. (1989) reported that certain 4-substituted 1H-pyrrolo[2,3-b]pyridines undergo a substitution-rearrangement with primary amines to yield 5-azaindoles, highlighting a method for synthesizing N-1-substituted 4-amino-1H-pyrrolo[3,2-c]pyridines (Girgis et al., 1989).

Synthesis of Tetrahydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-ones : Zhang et al. (2015) developed a one-pot, catalyst-free synthesis method for these compounds, utilizing a domino ring-opening/cyclization/aza-addition sequence (Zhang et al., 2015).

Inhibitors of Gastric Acid Secretion : Palmer et al. (2008) prepared novel 1H-pyrrolo[3,2-b]pyridines, establishing a structure-activity relationship for their anti-secretory activity and identifying potent inhibitors of the gastric acid pump (Palmer et al., 2008).

Pyrrolo[3,2-c]pyridin-4-one Derivatives Synthesis : Li et al. (2020) established a metal-free access to these derivatives through a four-component, two-step reaction, highlighting the strategy's broad substrate scope and efficiency (Li et al., 2020).

Ligand-Receptor Interactions : Dionne et al. (1986) synthesized N,N-dimethyl-7,8,9,10-tetrahydro-11H-pyrido[3,2-a] carbazol-8-amine and other analogues, evaluating their inotropic activity and hydrogen-bond formation in ligand-receptor interactions (Dionne et al., 1986).

Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines Synthesis : Khashi et al. (2015) described the synthesis of these compounds, catalyzed by 4-(N,N-dimethylamino)pyridine, highlighting a room-temperature reaction pathway (Khashi et al., 2015).

Pyrrolo[3,2-c]pyridine Mannich Bases : Jose et al. (2017) synthesized a new series of these bases, demonstrating their antimicrobial and antimycobacterial activities, particularly against Mycobacterium tuberculosis (Jose et al., 2017).

Mechanism of Action

Target of Action

It is noted that pyrrolo[3,2-c]pyridine derivatives show an inhibitory effect against fms kinase , which is involved in cell survival and proliferation .

Mode of Action

Given its structural similarity to other pyrrolo[3,2-c]pyridine derivatives, it may interact with its targets (such as fms kinase) to inhibit their activity . This inhibition could lead to changes in cellular processes, potentially impacting cell survival and proliferation .

Biochemical Pathways

The inhibition of fms kinase, a target of pyrrolo[3,2-c]pyridine derivatives, could impact various cellular signaling pathways related to cell survival and proliferation .

Result of Action

The inhibition of fms kinase could potentially lead to changes in cell survival and proliferation .

Properties

IUPAC Name |

1H-pyrrolo[3,2-c]pyridin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-6-4-9-3-5-1-2-10-7(5)6/h1-4,10H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYPBKULODJSIHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=NC=C21)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

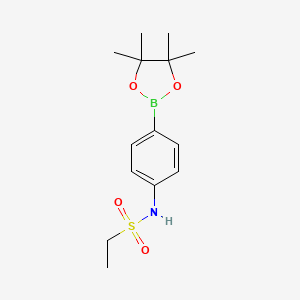

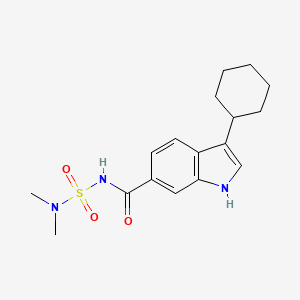

![2-Chloro-4-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid](/img/structure/B567552.png)

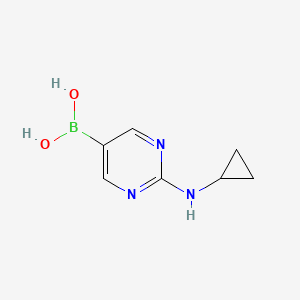

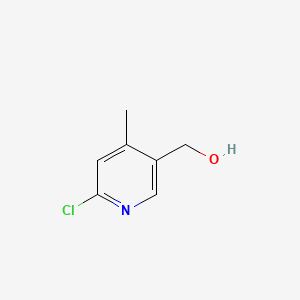

![5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole](/img/structure/B567557.png)

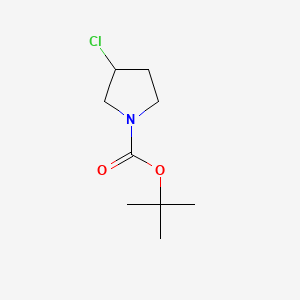

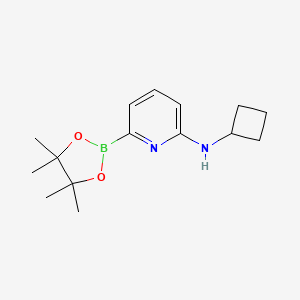

![Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate](/img/structure/B567559.png)

![2-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B567560.png)

![tert-Butyl 4-amino-1-benzyl-2,2--dioxothia-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B567563.png)